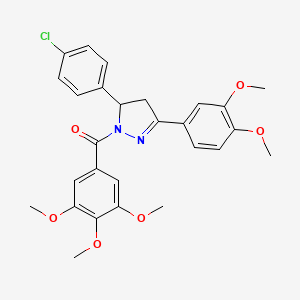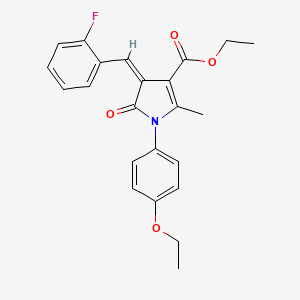
(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)メタノンは、ピラゾール誘導体のクラスに属する複雑な有機分子です。この化合物は、複数の芳香族環とメトキシ基の存在によって特徴付けられ、そのユニークな化学的特性に貢献しています。潜在的な生物学的活性と医薬品化学における応用により、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)メタノンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ピラゾール環の形成: この手順は、酸性または塩基性条件下でヒドラジン誘導体とα、β-不飽和カルボニル化合物を反応させて、ピラゾール環を形成します。
置換反応:
メタノンの形成: 最後の手順は、適切なカルボニル源(アルデヒドやケトンなど)と適切な条件下で中間体を反応させて、メタノン基を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を含み得ますが、より大規模に行われます。このプロセスには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件の最適化が必要になります。さらに、再結晶、クロマトグラフィー、蒸留などの精製技術を使用して、最終生成物を分離することができます。
化学反応の分析
反応の種類
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)メタノンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: メタノン部分のカルボニル基は、アルコールを形成するように還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:塩素、臭素)や求核剤(例:アミン、チオール)などの試薬を適切な条件下で使用することができます。
形成される主要な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: アルコールの形成。
置換: さまざまな官能基を持つ置換芳香族化合物の形成。
科学的研究の応用
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)メタノンは、次のような科学研究におけるいくつかの応用があります。
医薬品化学: 抗炎症、鎮痛、抗がん作用の可能性があるため、治療薬としての可能性について研究されています。
生物学研究: この化合物は、酵素や受容体などの生物学的標的との相互作用を理解するための研究で使用されています。
化学研究: ピラゾール誘導体の反応性と安定性を調べるためのモデル化合物として役立ちます。
工業的用途: この化合物は、他の複雑な有機分子の合成における使用、または医薬品の生産における中間体としての使用について検討されています。
作用機序
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)メタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、次のような方法で作用を及ぼす可能性があります。
酵素の阻害: 酵素の活性部位に結合し、その活性を阻害します。
受容体の調節: 細胞表面の受容体と相互作用し、細胞シグナル伝達経路の変化につながります。
DNAインターカレーション: DNA塩基対の間に挿入され、遺伝子の発現や細胞機能に影響を与える可能性があります。
類似化合物との比較
類似化合物
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4-ジメトキシフェニル)メタノン: 構造は似ていますが、芳香族環のメトキシ基が1つ少ないです。
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)エタノン: 構造は似ていますが、メタノン基の代わりにエタノン基があります。
ユニークさ
(5-(4-クロロフェニル)-3-(3,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)(3,4,5-トリメトキシフェニル)メタノンのユニークさは、芳香族環とメトキシ基の特定の配置にあります。これは、類似化合物と比較して、異なる化学的および生物学的特性を付与する可能性があります。このユニークな構造は、反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、科学研究や潜在的な治療的応用にとって貴重な化合物となっています。
特性
分子式 |
C27H27ClN2O6 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H27ClN2O6/c1-32-22-11-8-17(12-23(22)33-2)20-15-21(16-6-9-19(28)10-7-16)30(29-20)27(31)18-13-24(34-3)26(36-5)25(14-18)35-4/h6-14,21H,15H2,1-5H3 |
InChIキー |
ZXJUNQDJGPVLKM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)

![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)
![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
